molecular formula C10H12ClNO3 B14788958 methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate

methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate

Cat. No.: B14788958
M. Wt: 229.66 g/mol
InChI Key: UYEPCBNVDUGPTQ-UHFFFAOYSA-N
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Description

Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate is a chiral benzoate ester featuring a 2-chlorobenzoate backbone with a (1S)-configured amino alcohol substituent at the 5-position. This compound combines a polar amino-hydroxyethyl group with a lipophilic chlorobenzoate moiety, making it structurally distinct from simpler chlorobenzoate derivatives.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

methyl 5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate

InChI

InChI=1S/C10H12ClNO3/c1-15-10(14)7-4-6(9(12)5-13)2-3-8(7)11/h2-4,9,13H,5,12H2,1H3

InChI Key

UYEPCBNVDUGPTQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(CO)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate typically involves the esterification of 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of methyl 5-[(1S)-1-amino-2-oxoethyl]-2-chlorobenzoate.

    Reduction: Formation of methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-aminobenzoate.

    Substitution: Formation of methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-substituted benzoate.

Scientific Research Applications

Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate involves its interaction with specific molecular targets in biological systems. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The chlorine atom may also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate and related chlorobenzoate derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-Cl, 5-(S)-amino-hydroxyethyl C₁₀H₁₃ClNO₃ 242.67 Chiral amino alcohol group; potential for hydrogen bonding and salt formation.
Methyl 2-chlorobenzoate (M2CB) 2-Cl C₈H₇ClO₂ 170.59 Simple ester; electron-withdrawing Cl enhances electrophilic substitution.
Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride 2-Cl, 5-aminomethyl (protonated as HCl salt) C₉H₁₁Cl₂NO₂ 244.10 Zwitterionic properties; hydrochloride salt improves solubility.
(S)-Methyl 4-(1-aminoethyl)benzoate 4-(S)-aminoethyl C₁₀H₁₃NO₂ 179.22 Chiral aminoethyl group at 4-position; lacks Cl and hydroxyl groups.
Methyl 2-amino-5-chlorobenzoate 2-NH₂, 5-Cl C₈H₈ClNO₂ 185.61 Swapped substituent positions; amino group at 2-position.

Structural and Functional Differences

  • Substituent Position and Polarity: The target compound’s 5-position amino-hydroxyethyl group introduces polarity and hydrogen-bonding capacity, contrasting with non-polar substituents in M2CB (2-Cl) or electron-donating groups in methyl 2-methoxybenzoate (M2MOB) .
  • Chirality: The (1S)-configuration of the amino alcohol group differentiates it from achiral analogs like methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride and may influence its interactions in enantioselective synthesis or biological systems.

Physicochemical Properties

  • Solubility: The amino and hydroxyl groups likely enhance aqueous solubility compared to M2CB (logP ~2.0 estimated). However, the hydrophobic chlorobenzoate moiety may limit solubility in polar solvents.
  • Reactivity: The amino alcohol group could participate in condensation or crosslinking reactions, similar to prop-2-ynyl 2-chlorobenzoate in nanocomposite synthesis .

Biological Activity

Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate is a chemical compound with significant potential in biological applications due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Structural Overview

The compound features a chlorobenzoate structure with a methyl ester linked to a substituted benzoic acid. Its molecular formula is C10_{10}H12_{12}ClNO3_3, and it possesses both amino and hydroxyl functional groups, which are crucial for its biological interactions. The specific stereochemistry of the (S) configuration at the amino acid side chain enhances its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with various enzymes, modulating their activity. For instance, it has been suggested that similar compounds can inhibit peptidoglycan biosynthesis enzymes, which are vital for bacterial cell wall formation .
  • Receptor Binding : It is hypothesized that the compound could bind to specific receptors, influencing cellular signaling pathways. This interaction may lead to altered physiological responses, making it a candidate for therapeutic interventions.

Antimicrobial Properties

Research has indicated that compounds with structural similarities to this compound exhibit antimicrobial activity. For example, chlorinated benzoates have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

Compound Activity Target
Methyl 5-amino-2-chlorobenzoateModerate antibacterialGram-positive bacteria
Methyl 4-(aminomethyl)benzoateAntifungalFungal cell wall synthesis

Case Studies

  • Antibacterial Activity : In a study examining the antibacterial effects of chlorinated benzoates, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL, indicating moderate potency.
  • Antioxidant Properties : Another study explored the antioxidant capabilities of related compounds. This compound demonstrated notable free radical scavenging activity, which may contribute to its protective effects against oxidative stress in cells .

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other benzoate derivatives:

Compound Name Molecular Formula Key Features Biological Activity
Methyl 5-amino-2-chlorobenzoateC9_{9}H10_{10}ClNO2_2Lacks hydroxyl groupModerate antibacterial
Methyl 4-(aminomethyl)benzoateC10_{10}H12_{12}ClNO2_2Different substitution patternAntifungal activity

This comparison illustrates how variations in substituents can lead to significant differences in properties and potential applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate?

  • Methodology :

  • Chiral Resolution : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to control stereochemistry at the (1S) position.
  • Protection-Deprotection : Temporarily protect the amino and hydroxyl groups during synthesis to avoid side reactions. For example, tert-butoxycarbonyl (Boc) for amines and silyl ethers for hydroxyl groups.
  • Purification : Employ chiral HPLC or recrystallization with chiral resolving agents to isolate the enantiomerically pure product .
    • Analytical Validation : Confirm enantiopurity via polarimetry, circular dichroism (CD), or X-ray crystallography .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and stereochemical properties?

  • Key Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR with chiral shift reagents to distinguish enantiomers.
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .
  • Chiral HPLC : Quantify enantiomeric excess (ee) using columns like Chiralpak IA/IB .

Q. How can researchers optimize the compound’s stability under varying storage conditions?

  • Experimental Design :

  • Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/vis) to identify degradation pathways.
  • Stabilizers : Test antioxidants (e.g., BHT) or pH buffers in solution formulations.
  • Monitoring : Use accelerated stability studies (ICH guidelines) with periodic HPLC analysis to track degradation products .

Advanced Research Questions

Q. How does the (1S) stereochemistry influence biological activity or receptor binding?

  • Methodology :

  • Molecular Docking : Compare enantiomers using software like AutoDock to predict binding affinities to target proteins (e.g., enzymes or receptors).
  • In Vitro Assays : Test both enantiomers in cell-based assays (e.g., IC50_{50} measurements) to correlate stereochemistry with efficacy/toxicity.
  • Metabolic Studies : Use isotopic labeling (13C^{13}C, 2H^{2}H) to track stereospecific metabolism in liver microsomes .

Q. What environmental fate and ecotoxicological risks are associated with this compound?

  • Framework :

  • Environmental Persistence : Assess hydrolysis, photolysis, and biodegradation rates using OECD 301/302 guidelines.
  • Biotic Impact : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna, Danio rerio) to determine LC50_{50}/EC50_{50} values.
  • Bioaccumulation : Measure logP (octanol-water partition coefficient) and BCF (bioconcentration factor) to evaluate ecological risks .

Q. How can contradictions in reported stability or bioactivity data be resolved methodologically?

  • Approach :

  • Meta-Analysis : Systematically review experimental conditions (e.g., solvent, temperature) across studies to identify confounding variables.
  • Reproducibility Studies : Replicate experiments under controlled conditions (e.g., inert atmosphere for oxidation-prone compounds).
  • Advanced Analytics : Use LC-MS/MS to detect trace impurities or degradation products that may influence bioactivity .

Q. What strategies can elucidate the compound’s mechanism of action in complex biological systems?

  • Integrated Workflow :

  • Proteomics/Transcriptomics : Apply SILAC (stable isotope labeling) or RNA-seq to identify upregulated/downregulated pathways in treated cells.
  • Kinetic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with target biomolecules.
  • In Vivo Models : Utilize knockout/mutant organisms (e.g., C. elegans, zebrafish) to validate target engagement .

Methodological Frameworks

Designing a study to link the compound’s chemical properties to its theoretical applications

  • Guiding Principles :

  • Conceptual Framework : Anchor the research in drug design theory (e.g., QSAR for bioactivity prediction) or environmental chemistry models (e.g., fugacity models for distribution).
  • Hypothesis Testing : Formulate null/alternative hypotheses (e.g., “The chloro substituent enhances membrane permeability”).
  • Multivariate Analysis : Apply DOE (Design of Experiments) to optimize synthesis or bioactivity parameters .

Addressing gaps in chiral synthesis or functional group compatibility

  • Innovative Approaches :

  • Flow Chemistry : Improve yield and enantioselectivity via continuous flow systems with immobilized chiral catalysts.
  • Computational Screening : Use DFT (density functional theory) to predict reaction pathways and transition states for stereocontrol.
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with ionic liquids or supercritical CO2_2 .

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